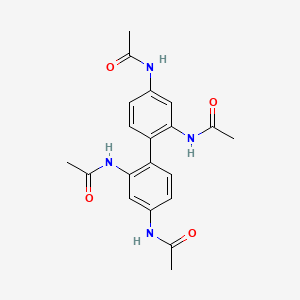
Diphenethylamine, hydrochloride
Descripción general
Descripción
Diphenethylamine, hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid. This compound is known for its various applications in medicinal chemistry and pharmacology due to its structural similarity to neurotransmitters like dopamine and norepinephrine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenethylamine, hydrochloride typically involves the reaction of phenethylamine with hydrochloric acid. One common method includes the Friedel-Crafts reaction, where phenethylamine is reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form diphenethylamine. This compound is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. This method enhances atom economy and minimizes waste. For instance, combining chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio at high temperatures without additional solvents can produce this compound directly as a molten salt .
Análisis De Reacciones Químicas
Types of Reactions
Diphenethylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated or nitrated phenethylamine derivatives.
Aplicaciones Científicas De Investigación
Diphenethylamine, hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Diphenethylamine, hydrochloride exerts its effects primarily by interacting with neurotransmitter systems. It acts as an agonist or antagonist at various receptors, including dopamine and norepinephrine receptors. This interaction influences the release and reuptake of these neurotransmitters, thereby modulating their levels in the synaptic cleft . The compound’s effects on these pathways are responsible for its pharmacological activities, including mood regulation and analgesia .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: The parent compound, which is a naturally occurring monoamine alkaloid.
Amphetamine: A stimulant that shares structural similarities with diphenethylamine.
Methamphetamine: A potent central nervous system stimulant with a similar chemical structure.
Uniqueness
Diphenethylamine, hydrochloride is unique due to its specific receptor interactions and pharmacological profile. Unlike amphetamine and methamphetamine, which are primarily stimulants, this compound has a broader range of applications, including potential therapeutic uses in treating neurological disorders and pain management .
Propiedades
IUPAC Name |
bis(2-phenylethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYHLWTKLNQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH2+]CCC2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-28-1 | |
| Record name | Diphenethylamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(Benzyloxy)phenyl]carbamic acid tert-butyl ester](/img/structure/B7790914.png)









